molecular formula C21H22N2O3S2 B2916437 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide CAS No. 919760-89-7

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide

Cat. No. B2916437
CAS RN: 919760-89-7
M. Wt: 414.54
InChI Key: FHTOESDNOOBYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DMTB, and it is a thiazole-based compound that has been synthesized through a series of chemical reactions. DMTB has been found to have several biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that derivatives similar to "N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide" exhibit significant anticancer activities. For instance, a study by Ravinaik et al. (2021) on substituted benzamides highlighted moderate to excellent anticancer activity against several cancer cell lines, with some derivatives outperforming the reference drug, etoposide (Ravinaik et al., 2021). This suggests potential for the development of new anticancer agents.

Antimicrobial and Antifungal Applications

Compounds with a similar structural framework have been evaluated for their antimicrobial and antifungal properties. Saeed et al. (2008) synthesized various benzamides, which exhibited low to moderate antifungal activity (Saeed et al., 2008). Another study by Chawla (2016) highlighted the antimicrobial activity of thiazole derivatives, underscoring their potential as antimicrobial agents (Chawla, 2016).

Antioxidant Activity

Research into benzothiazole derivatives, including those structurally related to the compound of interest, has shown antioxidant properties capable of mitigating the effects of toxic compounds. Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives demonstrating significant free radical scavenging activity (Cabrera-Pérez et al., 2016).

Synthesis Methodologies

The compound and its derivatives' synthesis techniques are a crucial aspect of their scientific applications. Techniques such as microwave-assisted synthesis (Tiwari et al., 2017) offer efficient, solvent-free methods, indicating advancements in synthetic chemistry that could facilitate the development of these compounds for various applications (Tiwari et al., 2017).

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-13(2)28-16-7-5-6-15(10-16)20(24)23-21-22-17(12-27-21)14-8-9-18(25-3)19(11-14)26-4/h5-13H,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTOESDNOOBYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(isopropylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.